molecular formula C11H19F3N2O2 B13059434 tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13059434
M. Wt: 268.28 g/mol
InChI Key: CAZDCDPHBWRBQU-JGVFFNPUSA-N
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Description

tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring substituted with an aminomethyl group and a trifluoromethyl group The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, making it a carbamate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Carbamate: The tert-butyl group is introduced by reacting the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl group can facilitate interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    tert-Butyl (2R,4S)-2-(aminomethyl)-4-(chloromethyl)pyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

tert-Butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl (2R,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-7(11(12,13)14)4-8(16)5-15/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1

InChI Key

CAZDCDPHBWRBQU-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)C(F)(F)F

Origin of Product

United States

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